2-chloro-2-5-dihydroxyacetophenone

Descripción

Historical Perspectives and Discovery of Acetophenone (B1666503) Derivatives

The journey of acetophenone derivatives began with the first synthesis of the parent compound, acetophenone, in 1857 by French chemist Charles Friedel. mdpi.com This was achieved by treating benzoyl chloride with dimethylzinc. mdpi.com However, it was the Friedel-Crafts acylation, discovered in 1877, that provided a more general and efficient method for synthesizing acetophenones by reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. This breakthrough opened the door to the creation of a multitude of substituted acetophenones, which became crucial intermediates in the burgeoning chemical and pharmaceutical industries of the late 19th and early 20th centuries. mdpi.comwikipedia.org For instance, acetophenone itself was marketed as a hypnotic and anticonvulsant under the brand name Hypnone. wikipedia.org The exploration of derivatives continued, leading to the discovery of compounds with a wide range of applications, from fragrances to precursors for resins. mdpi.comwikipedia.org

Significance within Contemporary Chemical and Biological Research

In modern research, acetophenone derivatives, particularly those with hydroxyl substitutions, are of significant interest. Dihydroxyacetophenones are recognized as important precursors in the synthesis of flavonoids, a class of polyphenolic compounds with well-documented antioxidant and biological activities. researchgate.netresearchgate.net The reactivity of the acetyl group and the phenolic hydroxyl groups allows for a variety of chemical transformations, making them versatile starting materials. researchgate.netepa.gov While specific research on 2-chloro-1-(2,5-dihydroxyphenyl)ethanone is not extensively documented in publicly available literature, related compounds such as 2-chloro-1-(2,4-dihydroxyphenyl)ethanone (B1586509) are used as reference materials in pharmaceutical research. This suggests a potential role for 2-chloro-1-(2,5-dihydroxyphenyl)ethanone as a specialized chemical intermediate or a standard for analytical purposes.

Structural Framework and Relevance to Halogenated Aromatic Compounds

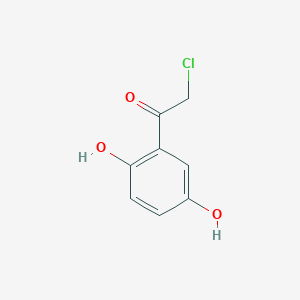

The chemical structure of 2-chloro-1-(2,5-dihydroxyphenyl)ethanone (C₈H₇ClO₃) is defined by a benzene (B151609) ring substituted with two hydroxyl groups at positions 2 and 5, and an acetyl group at position 1, where one of the methyl hydrogens is replaced by a chlorine atom. guidechem.com This α-chloro ketone functionality introduces a reactive site for nucleophilic substitution reactions. researchgate.net The presence of the electron-withdrawing chlorine atom can influence the acidity of the remaining α-hydrogen and the reactivity of the carbonyl group.

The dihydroxy substitution pattern on the aromatic ring, specifically the hydroquinone-like arrangement (1,4-dihydroxy), imparts particular properties. The 2-hydroxyl group is known to form a strong intramolecular hydrogen bond with the carbonyl oxygen, which can affect its reactivity compared to the 5-hydroxyl group. researchgate.netepa.gov This differential reactivity is a key aspect in the selective derivatization of such molecules. researchgate.netepa.gov As a halogenated aromatic compound, it fits into a class of molecules widely studied for their diverse applications, which are often dictated by the nature and position of the halogen and other substituents on the aromatic ring.

Overview of Research Trajectories for Related Dihydroxyacetophenones

Research on dihydroxyacetophenones has followed several key trajectories. A significant area of focus is their use as building blocks in organic synthesis. For example, 2',5'-dihydroxyacetophenone (B116926) is a key starting material for the synthesis of various flavonoids through reactions like the Aldol (B89426) condensation. researchgate.netepa.gov The selective alkylation and acylation of the hydroxyl groups are also well-explored, with the 5-OH group generally being more reactive than the hydrogen-bonded 2-OH group. researchgate.netepa.gov

Another major research avenue is the investigation of their biological activities. 2,5-Dihydroxyacetophenone itself has been studied for its potential anti-inflammatory and other pharmacological properties. thegoodscentscompany.com Derivatives of 2,4-dihydroxyacetophenone have been synthesized and investigated as inhibitors of enzymes like phosphodiesterases, indicating their potential as scaffolds for drug discovery. nih.gov The market for compounds like 2,4-dihydroxyacetophenone is driven by its applications in the pharmaceutical, cosmetic, and specialty chemical sectors. github.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-(2,5-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,10-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQJAEBXOIEKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486016 | |

| Record name | 2-CHLORO-1-(2,5-DIHYDROXYPHENYL)-ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60912-82-5 | |

| Record name | 2-CHLORO-1-(2,5-DIHYDROXYPHENYL)-ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 2 5 Dihydroxyacetophenone

Diverse Synthetic Routes to 2-chloro-2,5-dihydroxyacetophenone

The synthesis of 2-chloro-2,5-dihydroxyacetophenone is not as direct as that of its parent compound, 2,5-dihydroxyacetophenone. The introduction of a chlorine atom at the alpha-position of the acetyl group requires specific synthetic strategies to achieve the desired regioselectivity.

Direct chlorination of 2,5-dihydroxyacetophenone presents a significant challenge in regioselectivity. The hydroxyl groups activate the aromatic ring, making it susceptible to electrophilic substitution on the benzene (B151609) ring itself. Therefore, direct reaction with common chlorinating agents would likely lead to a mixture of products, including ring-chlorinated species.

A plausible, though not explicitly detailed in extensive literature, approach involves the protection of the hydroxyl groups prior to halogenation. The selective chlorination at the α-carbon of the acetyl group can then be attempted using various reagents.

Table 1: Potential Reagents for α-Chlorination of Acetophenones

| Reagent | Description |

| Sulfuryl chloride (SO₂Cl₂) | Often used for the α-chlorination of ketones. |

| N-Chlorosuccinimide (NCS) | A milder chlorinating agent, can provide better control. |

| Chlorine gas (Cl₂) | Can be used, but may lead to over-chlorination. |

One related documented procedure describes the preparation of the bromo analog, α-bromo-2,5-dihydroxyacetophenone, through the reaction of 1,4-dimethoxybenzene (B90301) with bromoacetyl bromide and aluminum bromide. A similar approach using chloroacetyl chloride could potentially yield the desired chloro-substituted product, followed by demethylation to expose the hydroxyl groups.

An alternative conceptual pathway involves starting with a pre-halogenated precursor. For instance, a Friedel-Crafts acylation of hydroquinone (B1673460) with chloroacetyl chloride could theoretically introduce the chloroacetyl group. However, the Fries rearrangement of hydroquinone diacetate is a more common and well-documented method for synthesizing the parent 2,5-dihydroxyacetophenone. orgsyn.org This multi-step process typically involves the acylation of hydroquinone to form hydroquinone diacetate, followed by a rearrangement catalyzed by a Lewis acid like aluminum chloride to yield 2,5-dihydroxyacetophenone. orgsyn.orgyoutube.com

Fries Rearrangement for the Synthesis of 2,5-dihydroxyacetophenone

Following the synthesis of 2,5-dihydroxyacetophenone, a subsequent regioselective chlorination step, as discussed previously, would be necessary to obtain 2-chloro-2,5-dihydroxyacetophenone.

Given the challenges of direct synthesis, a multi-step pathway is the most practical approach to obtaining 2-chloro-2,5-dihydroxyacetophenone. The optimization of such a pathway would focus on maximizing the yield and purity at each step.

Table 2: A Potential Multi-step Synthesis of 2-chloro-2,5-dihydroxyacetophenone

| Step | Reaction | Reagents and Conditions |

| 1 | Acetylation of Hydroquinone | Acetic anhydride, catalytic H₂SO₄ |

| 2 | Fries Rearrangement | Anhydrous AlCl₃, heat (110-165°C) orgsyn.org |

| 3 | Protection of Hydroxyl Groups | e.g., Acetylation to form diacetate |

| 4 | α-Chlorination | SO₂Cl₂ or NCS, radical initiator (e.g., AIBN) |

| 5 | Deprotection | Acid or base hydrolysis |

The optimization of the chlorination step would be crucial. This would involve screening different chlorinating agents, solvents, and reaction conditions (e.g., temperature, use of a radical initiator) to favor α-substitution over ring halogenation.

Functional Group Interconversions and Derivatization of 2-chloro-2,5-dihydroxyacetophenone

The chemical reactivity of 2-chloro-2,5-dihydroxyacetophenone is dictated by its three primary functional groups: the α-chloro acetyl moiety and the two phenolic hydroxyl groups.

The acetyl group, and specifically the α-chloro substituent, is a key site for chemical transformations.

Nucleophilic Substitution: The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups. For example, reaction with amines can lead to the formation of α-amino ketones, which are valuable precursors for various heterocyclic compounds.

Oxidation and Reduction: The ketone can be oxidized to the corresponding carboxylic acid or reduced to a secondary alcohol.

Condensation Reactions: The acetyl group can participate in condensation reactions, such as the aldol (B89426) condensation, to form larger molecules like chalcones. epa.gov

The two hydroxyl groups on the aromatic ring also offer avenues for derivatization.

Selective Derivatization: The 5-hydroxy group is generally more reactive than the 2-hydroxy group. epa.govresearchgate.net The 2-hydroxy group is involved in strong intramolecular hydrogen bonding with the carbonyl oxygen of the acetyl group, which reduces its nucleophilicity. epa.govresearchgate.net This difference in reactivity allows for selective derivatization at the 5-position.

Alkylation and Acylation: The hydroxyl groups can be converted to ethers or esters through alkylation or acylation reactions, respectively. For instance, regioselective alkylation of similar dihydroxyacetophenones has been achieved using cesium bicarbonate as a base. nih.gov

Oxidation: The hydroquinone moiety can be oxidized to the corresponding benzoquinone. researchgate.net

Modifications of the Halogen Moiety

The chlorine atom at the α-position to the carbonyl group in 2-chloro-2',5'-dihydroxyacetophenone is a reactive leaving group, making it susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of the parent compound.

One documented transformation involves the substitution of the halogen with an acetate (B1210297) group. For instance, the analogous compound, α-bromo-2,5-diacetoxyacetophenone, undergoes reaction with silver acetate in hot acetic acid to yield α,2,5-triacetoxyacetophenone. researchgate.net This type of reaction, known as a nucleophilic acyl substitution, effectively replaces the halogen atom with an oxygen-based nucleophile.

Furthermore, α-halo ketones possessing a free phenolic hydroxyl group ortho to the halo ketone side chain, a structural feature of 2-chloro-2',5'-dihydroxyacetophenone, can undergo intramolecular cyclization. Treatment with reagents such as silver acetate in acetic acid or sodium acetate in ethanol (B145695) can induce the formation of coumaranone derivatives. researchgate.net

The broader chemistry of α-halo ketones suggests a vast potential for modification of the halogen moiety in 2-chloro-2',5'-dihydroxyacetophenone. These compounds are known to react with a diverse range of nucleophiles, leading to the formation of various heterocyclic systems. nih.gov Reactions with oxygen, nitrogen, and sulfur nucleophiles are particularly common, providing synthetic routes to furans, pyrroles, thiophenes, and their fused derivatives. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on Related α-Halo Ketones

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Acetate | Silver acetate, Acetic Acid | α-Acetoxy Ketone | researchgate.net |

| ortho-Hydroxyphenoxide (intramolecular) | Sodium acetate, Ethanol | Coumaranone | researchgate.net |

| Inorganic Sulfide Salts | Na₂S or similar | Diketosulfide | nih.gov |

| Thiourea | Thiourea, Methanol (B129727) | Thiazole derivatives | nih.gov |

| Amines/Imines | Various | Pyrrole derivatives | nih.gov |

Catalytic and Green Chemistry Approaches in 2-chloro-2',5'-dihydroxyacetophenone Synthesis

Traditional methods for the synthesis of hydroxyacetophenones and their α-halogenated derivatives often rely on classical reactions like the Friedel-Crafts acylation or the Fries rearrangement. These methods frequently employ stoichiometric quantities of strong Lewis acids, such as aluminum chloride (AlCl₃), which generate significant amounts of chemical waste and pose challenges for post-reaction workup and disposal. orgsyn.orggoogle.com

In response to the growing need for more environmentally benign chemical processes, research has shifted towards catalytic and greener synthetic alternatives. For the synthesis of the parent 2',5'-dihydroxyacetophenone (B116926), methods using catalytic amounts of boron trifluoride etherate (BF₃·Et₂O) have been reported, representing an improvement over stoichiometric AlCl₃. chemicalbook.com

While specific green catalytic methods for the direct synthesis of 2-chloro-2',5'-dihydroxyacetophenone are not extensively documented, analogous reactions provide insight into potential strategies. A patent for the synthesis of the isomeric 3',4'-dihydroxy-2'-chloroacetophenone highlights the drawbacks of AlCl₃ and proposes an alternative route using chloroacetic acid in the presence of thionyl chloride (SOCl₂). google.com This method avoids problematic metal halides and is more environmentally friendly. Similarly, the use of a SOCl₂/ethanol catalytic system has been effectively used to generate HCl in situ for the synthesis of chalcones from dihydroxyacetophenones, demonstrating a viable acid catalysis approach that avoids strong, non-recoverable acids. jocpr.com

These examples suggest that the synthesis of 2-chloro-2',5'-dihydroxyacetophenone could be made more sustainable by replacing traditional Lewis acids with catalytic systems or alternative reagents that minimize waste and improve reaction efficiency.

Table 2: Comparison of Reagents in Hydroxyacetophenone Synthesis

| Method | Reagent | Stoichiometry | Environmental Considerations | Reference |

| Traditional Fries Rearrangement | Aluminum Chloride (AlCl₃) | Stoichiometric (>3 eq.) | High waste generation, difficult workup | orgsyn.org |

| Catalytic Fries Rearrangement | Boron Trifluoride Etherate (BF₃·Et₂O) | Catalytic | Reduced waste compared to AlCl₃ | chemicalbook.com |

| Alternative Acylation | Thionyl Chloride (SOCl₂)/ Chloroacetic Acid | Stoichiometric | Avoids metal halides, less waste | google.com |

| In Situ Acid Catalysis | SOCl₂/Ethanol | Catalytic | Generates catalytic HCl in situ | jocpr.com |

Stereochemical Control and Enantioselective Synthesis

The α-carbon atom in 2-chloro-2',5'-dihydroxyacetophenone, which bears the chlorine atom, is a stereocenter. This means the molecule can exist as two non-superimposable mirror images, or enantiomers. The development of synthetic methods that can selectively produce one enantiomer over the other (enantioselective synthesis) is a critical area of modern chemistry, particularly for the synthesis of biologically active molecules where different enantiomers can have distinct effects.

Despite the presence of this chiral center, the scientific literature currently lacks specific studies on the enantioselective synthesis of 2-chloro-2',5'-dihydroxyacetophenone. Research on the stereoselective synthesis of α-halo ketones is an active field, but it has not yet been specifically applied to this particular dihydroxyacetophenone derivative. nih.gov

General strategies for achieving stereocontrol in similar molecules often involve the use of chiral catalysts, chiral auxiliaries, or enzymatic transformations. For example, highly diastereoselective aldol reactions have been achieved using lactate-derived α'-halo α-silyloxy ketones, demonstrating that stereocontrol is feasible in related systems. nih.gov Additionally, biocatalytic methods, such as those employing aldolases and transaminases, have proven effective for the stereoselective synthesis of other complex molecules. rsc.org

The challenge and opportunity lie in adapting these or developing new methodologies to control the stereochemistry at the α-position of 2-chloro-2',5'-dihydroxyacetophenone, which would provide access to enantiomerically pure forms of the compound for further research and application.

Biological and Pharmacological Investigations of 2 Chloro 2 5 Dihydroxyacetophenone

Evaluation of Antimicrobial Activities

There is a notable lack of specific data on the antimicrobial spectrum and efficacy of 2-chloro-2,5-dihydroxyacetophenone in peer-reviewed literature. While research has been conducted on derivatives of dihydroxyacetophenone and other chlorinated compounds, these findings cannot be directly extrapolated to the subject compound.

Antibacterial Spectrum and Efficacy

No studies were identified that specifically evaluated the antibacterial activity of 2-chloro-2,5-dihydroxyacetophenone against a panel of bacterial strains. Research on other chlorinated acetophenone (B1666503) derivatives has shown varied results, suggesting that the position and nature of substitutions on the phenyl ring are critical for antibacterial action. For instance, studies on other chlorinated compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, but specific data for 2-chloro-2,5-dihydroxyacetophenone is not available.

Antifungal Properties and Mechanisms

Similarly, there is no direct evidence in the scientific literature detailing the antifungal properties of 2-chloro-2,5-dihydroxyacetophenone. While some chlorinated organic compounds exhibit antifungal activity, the specific efficacy and mechanism of action for this compound remain uninvestigated. Research on related compounds, such as 2-chloro-N-phenylacetamide, has shown antifungal potential against various fungal strains, but this cannot be directly attributed to 2-chloro-2,5-dihydroxyacetophenone.

Antiviral Potentials and Screening

A thorough search of scientific databases yielded no studies concerning the antiviral potential or screening of 2-chloro-2,5-dihydroxyacetophenone against any type of virus. This remains a completely unexplored area of its potential biological activity.

Antioxidant and Free Radical Scavenging Capabilities

The antioxidant potential of phenolic compounds is well-established, often attributed to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals. However, specific investigations into the antioxidant and free radical scavenging capabilities of 2-chloro-2,5-dihydroxyacetophenone are not present in the available literature.

In Vitro Antioxidant Assays and Mechanism Elucidation

No published in vitro antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging ability, or ferric reducing antioxidant power (FRAP), have been reported for 2-chloro-2,5-dihydroxyacetophenone. Consequently, there is no elucidation of its potential antioxidant mechanisms. Studies on chloro-substituted hydroxychalcones derived from 2,5-dihydroxyacetophenone have explored antioxidant potential, indicating that the core structure may contribute to such activity, but direct evidence for the parent compound is absent.

Cellular Antioxidant Responses

In the absence of in vitro data, there are also no studies on the cellular antioxidant responses to 2-chloro-2,5-dihydroxyacetophenone. Research into its effects on intracellular reactive oxygen species (ROS) levels, activation of antioxidant enzymes, or protection against oxidative stress-induced cell damage has not been conducted.

Research on 2-chloro-2,5-dihydroxyacetophenone Remains Limited

Initial investigations into the biological and pharmacological properties of the chemical compound 2-chloro-2,5-dihydroxyacetophenone are in the early stages, with a notable scarcity of published research. While studies on its parent compound, 2,5-dihydroxyacetophenone (DHAP), have shown promising anti-inflammatory and anticancer activities, the specific effects of adding a chlorine atom to this structure are not yet well-documented in publicly available scientific literature.

The parent compound, 2,5-dihydroxyacetophenone, has been the subject of several studies. Research has indicated its potential as an anti-inflammatory agent through the inhibition of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The mechanism of this action is believed to involve the blockade of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Furthermore, 2,5-dihydroxyacetophenone has demonstrated anticancer properties, particularly in multiple myeloma cell lines. Studies have shown that it can induce apoptosis (programmed cell death) and cause cell cycle arrest by modulating the MAPK pathway.

However, it is crucial to emphasize that these findings pertain to the non-chlorinated parent compound. The introduction of a chlorine atom in 2-chloro-2,5-dihydroxyacetophenone can significantly alter its chemical properties, including its electronic and steric characteristics. These changes, in turn, could profoundly impact its biological activity, potentially leading to different or enhanced pharmacological effects.

Currently, there is a lack of specific data on 2-chloro-2,5-dihydroxyacetophenone concerning the following areas outlined for investigation:

Anticancer and Cytotoxic Profiling:

Cell Cycle Perturbation Studies:There are no studies available that have investigated the effect of this compound on the cell cycle of cancer cells.

While research into related compounds, such as 2'-chloro-2,5-dihydroxychalcone, has shown some cytotoxic potential, this information cannot be directly extrapolated to 2-chloro-2,5-dihydroxyacetophenone due to structural differences.

Enzyme Inhibition and Receptor Binding Studies

Target Identification and Selectivity

No studies identifying specific enzyme or receptor targets for 2-chloro-2,5-dihydroxyacetophenone have been found in the current scientific literature.

Kinetic and Thermodynamic Binding Characterization

Without identified targets, no kinetic or thermodynamic binding data, such as inhibition constants (Kᵢ) or binding affinities (KᏧ), are available for 2-chloro-2,5-dihydroxyacetophenone.

Neuroprotective and Central Nervous System Activities

There is currently no published research available detailing any investigations into the neuroprotective effects or other activities of 2-chloro-2,5-dihydroxyacetophenone within the central nervous system.

Mechanistic Studies and Molecular Interactions of 2 Chloro 2 5 Dihydroxyacetophenone

Elucidation of Molecular Mechanisms of Action in Biological Systems

Direct research elucidating the molecular mechanisms of action for 2-chloro-2',5'-dihydroxyacetophenone is scarce. However, studies on the parent compound, 2,5-dihydroxyacetophenone (DHAP), have provided some insights into its biological effects. For instance, DHAP isolated from Rehmanniae Radix Preparata has been shown to inhibit inflammatory responses in lipopolysaccharide-stimulated RAW264.7 macrophages. nih.gov The compound was found to significantly decrease the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov The underlying mechanism for these anti-inflammatory effects was attributed to the inhibition of the phosphorylation of extracellular signal-related kinase (ERK) 1/2 and the subsequent blockage of the nuclear translocation of nuclear factor-kappaB (NF-κB) p65. nih.gov

These findings for the parent compound suggest that the dihydroxyacetophenone scaffold is biologically active. The introduction of a chloro group, as in 2-chloro-2',5'-dihydroxyacetophenone, would likely modulate this activity, but specific studies are needed to confirm this.

There is no specific data available from protein-ligand interaction or binding site analysis studies for 2-chloro-2',5'-dihydroxyacetophenone.

However, research on derivatives of the related 2,4-dihydroxyacetophenone has utilized molecular docking to understand their interactions with protein targets. For example, bis-Schiff bases of 2,4-dihydroxyacetophenone have been synthesized and shown to be potent inhibitors of phosphodiesterase-1 (PDE-1) and -3. nih.gov Molecular docking studies were conducted to elucidate the binding interactions within the active sites of these enzymes. nih.gov

Similarly, chloro-substituted hydroxychalcones derived from 2,5-dihydroxyacetophenone have been investigated for their interaction with Kelch-like ECH associated protein 1 (Keap1), a key protein in the cellular antioxidant response pathway. nih.gov Molecular docking studies of these derivatives provided insights into their potential as Nrf2 activators. nih.gov These examples highlight the utility of computational methods in predicting the protein-ligand interactions of acetophenone (B1666503) derivatives, a strategy that could be applied to 2-chloro-2',5'-dihydroxyacetophenone.

No studies have been identified that specifically investigate the interactions of 2-chloro-2',5'-dihydroxyacetophenone with DNA or RNA, or its effects on genomic stability.

Specific data on the membrane permeation and intracellular distribution of 2-chloro-2',5'-dihydroxyacetophenone is not available. The physicochemical properties of a compound, such as its lipophilicity and hydrogen bonding capacity, are key determinants of its ability to cross cell membranes. The introduction of a chlorine atom to the 2,5-dihydroxyacetophenone structure would increase its lipophilicity, which could potentially enhance its membrane permeability. However, experimental verification is required.

Structure-Activity Relationship (SAR) Studies of 2-chloro-2',5'-dihydroxyacetophenone Derivatives

Direct structure-activity relationship (SAR) studies for a series of 2-chloro-2',5'-dihydroxyacetophenone derivatives are not present in the current body of scientific literature. However, SAR studies on related classes of compounds can offer valuable predictions about the likely influence of the chloro and hydroxyl substituents.

The presence and position of halogen substituents can significantly impact the biological activity of a compound. In a study of 2-phenylaminophenylacetic acid derivatives, it was found that halogen or alkyl substituents in the ortho positions of the anilino ring were associated with optimal activity. researchgate.net Another study on 2'-hydroxy-chalcones suggested that a chloro-substituent on the A ring could lead to inactive molecules in certain assays. mdpi.com However, in the same study, bromo-substituted chalcones showed enhanced anti-lipid peroxidation activity. mdpi.com These conflicting findings underscore that the effect of a halogen substituent is highly dependent on the specific molecular scaffold and the biological target being investigated. For 2-chloro-2',5'-dihydroxyacetophenone, the chlorine atom's electron-withdrawing nature and its steric bulk would be expected to alter the molecule's electronic distribution and conformation, thereby influencing its binding to biological targets.

The hydroxyl groups on the phenyl ring are critical components of the pharmacophore of many phenolic compounds, often participating in hydrogen bonding with protein residues in enzyme active sites or with receptor binding pockets. In studies of 2,5-dihydroxyacetophenone and its analogs as anti-melanogenic agents, the dihydroxy- substitution pattern was identified as a key feature for activity. nih.gov Similarly, for 2'-hydroxy-chalcones, the number and position of hydroxyl groups on the B ring were found to be crucial for their antioxidant and lipoxygenase inhibitory activities. mdpi.com The two hydroxyl groups in 2-chloro-2',5'-dihydroxyacetophenone are therefore expected to be vital for its biological activity, likely acting as hydrogen bond donors and/or acceptors in molecular interactions.

Cellular Signaling Pathway Modulation:While the parent compound DHAP has been shown to modulate signaling pathways such as the MAPK pathway, there is no corresponding research to indicate whether 2-chloro-2,5-dihydroxyacetophenone has similar or different effects on these or other cellular signaling cascades. The introduction of a chlorine atom to the acetyl group could significantly alter its interaction with cellular targets.

Due to the lack of specific research on "2-chloro-2,5-dihydroxyacetophenone," it is not possible to provide a scientifically accurate and detailed article that adheres to the requested structure and content. The scientific community has yet to publish in-depth studies on the biological and molecular interactions of this particular chemical entity.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

High-Resolution Spectroscopic Techniques for Structural Refinement in Complex Environments

High-resolution spectroscopy allows for a detailed examination of the molecular structure and dynamics of 2-chloro-2,5-dihydroxyacetophenone. These techniques are sensitive to the local chemical environment of each atom, providing data on connectivity, spatial arrangement, and intermolecular interactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of 2-chloro-2,5-dihydroxyacetophenone. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of the nuclei, advanced two-dimensional (2D) NMR experiments are necessary for unambiguous signal assignment and detailed conformational analysis.

Theoretical calculations, often using Density Functional Theory (DFT), complement experimental NMR data by predicting stable conformers and their respective NMR parameters. auremn.org.br For haloacetones, the conformational equilibrium is often sensitive to solvent polarity due to the different dipole moments of the conformers. auremn.org.br

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the chloroacetyl group, and the hydroxyl protons. The chemical shifts of the hydroxyl protons can vary significantly depending on concentration and solvent, indicating their involvement in hydrogen bonding. The ¹³C NMR spectrum would provide signals for the carbonyl carbon, the chlorinated methylene carbon, and the aromatic carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the aromatic protons and their position relative to the substituents.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon, enabling the definitive assignment of carbon signals.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing critical information for conformational analysis. For instance, NOE correlations between the methylene protons and specific aromatic protons would help determine the preferred orientation of the chloroacetyl group relative to the dihydroxyphenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for 2-chloro-2,5-dihydroxyacetophenone in DMSO-d₆

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Correlations |

| -CH₃ (acetyl) | N/A | ~20-30 | Reference for acetophenone (B1666503) derivatives. nih.gov |

| -CH₂Cl | ~4.9-5.1 | ~46-50 | Downfield shift due to adjacent Cl and C=O. chemicalbook.com |

| Ar-H | ~6.8-7.4 | ~115-125 | Range typical for substituted benzene (B151609) rings. nih.govchemicalbook.com |

| Ar-C-OH | N/A | ~145-155 | Deshielding effect of the hydroxyl group. |

| Ar-C-C=O | N/A | ~120-130 | Position of the acetyl substituent. |

| C=O | N/A | ~195-205 | Typical range for aryl ketones. |

| Ar-OH | ~9.0-12.0 | N/A | Broad signals, shift dependent on H-bonding. chemicalbook.com |

Mass Spectrometry for Metabolite Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of 2-chloro-2,5-dihydroxyacetophenone and for elucidating its fragmentation pathways upon ionization. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern is key to structural confirmation. For 2-chloro-2,5-dihydroxyacetophenone, electron ionization (EI) would induce characteristic fragmentation. A significant feature would be the isotopic pattern of chlorine: the presence of a peak at M+2 with an intensity approximately one-third of the molecular ion (M) peak is a definitive indicator of a single chlorine atom in the molecule. libretexts.org

Common fragmentation pathways for this class of compounds include:

Alpha-cleavage: The bond between the carbonyl carbon and the chlorinated methylene carbon can break, or the bond between the carbonyl carbon and the aromatic ring can cleave. libretexts.org Cleavage of the C-C bond next to the carbonyl group would lead to the formation of a stable acylium ion.

Loss of Radicals: The molecule can lose a chlorine radical (•Cl) or a chloroacetyl radical (•COCH₂Cl).

McLafferty Rearrangement: While common for carbonyl compounds with a sufficiently long alkyl chain, a classic McLafferty rearrangement is not expected for this molecule. libretexts.org However, rearrangements involving the hydroxyl groups could occur.

Table 2: Predicted Key Mass Spectrometry Fragments for 2-chloro-2,5-dihydroxyacetophenone (C₈H₇ClO₃, MW ≈ 186.59 g/mol )

| m/z Value (for ³⁵Cl) | Fragment Identity | Fragmentation Pathway |

| 186 | [M]⁺ | Molecular Ion |

| 188 | [M+2]⁺ | Molecular ion with ³⁷Cl isotope. libretexts.org |

| 151 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 109 | [M - COCH₂Cl]⁺ | Loss of the chloroacetyl radical. |

| 77 | [COCH₂Cl]⁺ | Chloroacetyl cation from cleavage of the Ar-CO bond. |

| 123 | [HOC₆H₃CO]⁺ | Acylium ion after loss of CH₂Cl. |

Vibrational Spectroscopies (FT-IR, Raman) for Hydrogen Bonding and Tautomerism Studies

Vibrational spectroscopies, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the functional groups and molecular vibrations within 2-chloro-2,5-dihydroxyacetophenone. These techniques are particularly sensitive to hydrogen bonding and can be used to study tautomeric equilibria. The analysis is often supported by DFT calculations, which can predict vibrational frequencies and intensities with high accuracy. ijrte.orgnih.gov

O-H Stretching: The hydroxyl groups will give rise to O-H stretching bands in the FT-IR spectrum, typically in the 3200-3600 cm⁻¹ region. mdpi.com The presence of strong intramolecular hydrogen bonding between the phenolic hydroxyl groups and the carbonyl oxygen would result in a significant broadening and shifting of these bands to lower wavenumbers.

C=O Stretching: The carbonyl (C=O) stretching vibration is a strong, characteristic band in the IR spectrum, expected around 1630-1680 cm⁻¹. Its exact position is sensitive to conjugation with the aromatic ring and hydrogen bonding. Intramolecular H-bonding would shift the C=O frequency to a lower value compared to non-hydrogen-bonded acetophenones. ijrte.org

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹, though it can be weak in the IR spectrum.

Aromatic Vibrations: The C-C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. mdpi.com

Studies on similar molecules like 5-chloro-2-hydroxyacetophenone have shown that DFT calculations can effectively assign the vibrational modes and analyze the effects of intramolecular hydrogen bonds. ijrte.org Such analysis for 2-chloro-2,5-dihydroxyacetophenone would allow for a detailed understanding of its vibrational structure and the strength of its internal hydrogen bonds.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 2-chloro-2,5-dihydroxyacetophenone

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectrum | Notes |

| O-H Stretch (H-bonded) | 3200-3400 | FT-IR | Broad and strong band, indicating intramolecular hydrogen bonding. ijrte.orgmdpi.com |

| C-H Stretch (Aromatic) | 3000-3100 | FT-IR, Raman | Medium to weak intensity. |

| C-H Stretch (Aliphatic) | 2900-3000 | FT-IR, Raman | Asymmetric and symmetric stretches of the -CH₂- group. |

| C=O Stretch | 1630-1660 | FT-IR, Raman | Strong intensity. Frequency lowered by H-bonding and conjugation. ijrte.org |

| C=C Stretch (Aromatic) | 1400-1600 | FT-IR, Raman | Multiple bands of varying intensity. |

| C-Cl Stretch | 600-800 | FT-IR, Raman | Weak to medium intensity. |

X-ray Crystallography and Diffraction Studies of 2-chloro-2-5-dihydroxyacetophenone Co-crystals and Complexes

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state. These methods provide precise data on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's physical properties and its behavior in solid dosage forms or as a co-crystal former.

Single Crystal X-ray Diffraction for Solid-State Conformations

Growing a suitable single crystal of 2-chloro-2,5-dihydroxyacetophenone would allow for its definitive structural elucidation by single crystal X-ray diffraction. This technique would provide unambiguous proof of the molecular connectivity and detailed information about its solid-state conformation.

Key insights that would be gained include:

Molecular Geometry: Precise measurement of all bond lengths and angles, confirming the effects of steric hindrance and electronic interactions.

Conformation: Determination of the torsion angles, particularly the one defining the orientation of the chloroacetyl group with respect to the phenyl ring. This would reveal whether the solid-state structure is planar or twisted.

Intramolecular Hydrogen Bonding: The exact distances and angles of the intramolecular hydrogen bonds between the phenolic hydroxyl groups and the carbonyl oxygen would be determined, quantifying their strength.

Intermolecular Interactions: The crystal packing would reveal all intermolecular interactions, such as hydrogen bonds between molecules, π-π stacking of the aromatic rings, and potential C-Cl···O or C-Cl···π halogen bonds. These interactions govern the crystal's stability and physical properties.

While a crystal structure for the title compound is not publicly available, studies on related acetophenone derivatives demonstrate the power of this technique in revealing detailed structural features. nih.gov

Powder X-ray Diffraction for Polymorphism and Amorphous Forms

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the solid form of a crystalline material. It is used to identify the crystalline phase, assess its purity, and detect the presence of different crystalline forms (polymorphism) or non-crystalline (amorphous) content.

Polymorphism: Many organic molecules, including substituted acetophenones, can exist in multiple crystalline forms known as polymorphs. rsc.org Each polymorph has a unique crystal lattice and, consequently, a distinct PXRD pattern. Different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability. PXRD is the primary tool for identifying and distinguishing between these forms. A systematic polymorph screen for 2-chloro-2,5-dihydroxyacetophenone would involve crystallization from various solvents and at different temperatures, followed by PXRD analysis of the resulting solids.

Amorphous Forms: An amorphous form lacks the long-range order of a crystal and produces a broad halo in its PXRD pattern instead of sharp Bragg peaks. Amorphous materials often have higher solubility and dissolution rates compared to their crystalline counterparts. PXRD can quantify the degree of crystallinity in a sample that may be a mixture of crystalline and amorphous forms.

The PXRD pattern serves as a unique fingerprint for a specific crystalline form of 2-chloro-2,5-dihydroxyacetophenone, making it an essential tool for quality control in any potential application.

Advanced Chromatographic and Separation Science for Purity and Isomer Analysis

Advanced chromatographic techniques are indispensable for the detailed analysis of 2-chloro-2',5'-dihydroxyacetophenone, ensuring its purity and resolving its isomeric forms. The presence of a chiral center, created by the chloro substitution on the acetyl group, necessitates the use of specialized separation methods.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical for chiral molecules, as different enantiomers can exhibit varied biological activities. unife.it Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying the enantiomers of a chiral compound like 2-chloro-2',5'-dihydroxyacetophenone. unife.itheraldopenaccess.us

The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated with derivatives like tris(3,5-dimethylphenylcarbamate), are widely used and have proven effective for a broad range of chiral compounds. unife.itmdpi.com

The general procedure for determining the enantiomeric excess of a compound such as 2-chloro-2',5'-dihydroxyacetophenone would involve:

Method Development: Screening various CSPs and mobile phase compositions (typically mixtures of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol) to achieve baseline separation of the two enantiomers.

Detection: A UV detector is commonly used for chromophoric compounds like acetophenone derivatives. uma.es In cases where reference standards for the pure enantiomers are unavailable, coupling the HPLC system with a chiroptical detector, such as a circular dichroism (CD) detector, can help identify the elution order. heraldopenaccess.usuma.es

Quantification: The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram. For a non-chiral detector like UV, the response factor for both enantiomers is assumed to be identical. uma.es

While specific application notes for the chiral separation of 2-chloro-2',5'-dihydroxyacetophenone are not prevalent, the principles are well-established for structurally related chiral molecules. nih.govresearchgate.net

Table 1: Common Chiral Stationary Phases for HPLC Separation

| CSP Type | Chiral Selector Example | Typical Application |

|---|---|---|

| Polysaccharide-based (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity for a wide range of chiral compounds. |

| Polysaccharide-based (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Increased solvent compatibility and robustness. |

| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Separation of compounds with π-acidic or π-basic groups. |

| Cyclodextrin-based | Beta-cyclodextrin | Separation of molecules that can fit into the chiral cavity. |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

LC-MS/MS is a powerful and highly sensitive technique essential for both quantifying trace levels of a compound and identifying its metabolites in complex biological matrices. nih.govchromatographyonline.com

Trace Analysis: For pharmaceutical compounds, it is often necessary to detect and quantify trace-level impurities, which may include starting materials or by-products. rsc.orgnih.gov LC-MS/MS provides unparalleled sensitivity and selectivity for this purpose. A method for a structurally similar compound, 2',4',6'-trihydroxyacetophenone (B23981) (THAP), demonstrates the typical approach. nih.govmdpi.com In that study, a simple and rapid method was developed using a protein precipitation step for sample preparation, followed by LC-MS/MS analysis. nih.govmdpi.com The instrument was operated in the multiple reaction monitoring (MRM) mode, which ensures high selectivity by monitoring a specific precursor-to-product ion transition. nih.govmdpi.com This approach allows for quantification down to very low concentrations, with the lower limit of quantitation (LLOQ) for THAP established at 0.1 µg/mL. nih.gov A similar methodology could be developed for the trace analysis of 2-chloro-2',5'-dihydroxyacetophenone.

Table 2: Example LC-MS/MS Parameters for Analysis of a Dihydroxyacetophenone Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | ||

| Column | Gemini C18 | nih.govmdpi.com |

| Mobile Phase | 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (10:90, v/v) | nih.govmdpi.com |

| Flow Rate | 0.2 mL/min | nih.govmdpi.com |

| Run Time | 2.5 min | nih.govmdpi.com |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI) | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govmdpi.com |

| MRM Transition (THAP) | m/z 166.89 > 82.8 | nih.govmdpi.com |

| LLOQ (THAP) | 0.1 µg/mL | nih.gov |

Data based on the analysis of 2',4',6'-trihydroxyacetophenone (THAP), a structurally related compound.

Metabolite Profiling: Understanding the metabolic fate of a compound is crucial. LC-MS/MS is a key technology for identifying and structurally elucidating metabolites in biological fluids like plasma, urine, and tissue homogenates. nih.govnih.gov After administration of the parent compound, samples are collected and analyzed. The full-scan MS data is screened for potential metabolites, which are often identified by characteristic mass shifts from the parent drug (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). The structure of these potential metabolites is then confirmed by analyzing their fragmentation patterns in MS/MS mode and comparing them to the fragmentation of the parent compound. nih.gov Studies on other phenolic compounds have successfully used this technique to identify metabolites such as hydroxylated and conjugated derivatives. researchgate.net

Spectrofluorometric and UV-Vis Applications in Binding Assays

UV-Visible (UV-Vis) absorption spectroscopy and spectrofluorometry are fundamental techniques used to study the binding interactions between a molecule and its target, such as a protein or nucleic acid. These methods rely on changes in the spectral properties of the molecule upon binding.

For a compound like 2-chloro-2',5'-dihydroxyacetophenone, which contains a chromophore (the dihydroxyphenyl ketone moiety), UV-Vis spectroscopy can be employed. When the compound binds to a target molecule, its local environment changes, which can cause a shift in its maximum absorption wavelength (λmax) and/or a change in its molar absorptivity. By titrating the compound with increasing concentrations of the target and monitoring these spectral changes, one can determine binding parameters such as the binding constant (Ka). A study on vanadium chloroperoxidase effectively used UV-Vis spectroscopy to monitor the binding of substrates and the formation of enzyme-substrate intermediates by observing changes in the absorption spectrum. nih.gov

Spectrofluorometry offers even higher sensitivity and is applicable if the compound or its binding partner is fluorescent. The binding event can lead to quenching or enhancement of the fluorescence intensity, or a shift in the emission maximum. These changes are used to quantify the binding interaction. While 2-chloro-2',5'-dihydroxyacetophenone's native fluorescence might be weak, it could potentially be used in binding assays where it displaces a fluorescent probe from a binding site, leading to a measurable change in the probe's fluorescence.

These spectroscopic techniques provide valuable, non-invasive tools for gaining initial insights into the binding affinity and mechanism of action of compounds like 2-chloro-2',5'-dihydroxyacetophenone with various biological targets.

Computational Chemistry and in Silico Modeling of 2 Chloro 2 5 Dihydroxyacetophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), would provide a detailed picture of the electron distribution and its implications for chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For 2-chloro-2,5-dihydroxyacetophenone, this analysis would reveal how the chloro and dihydroxy substituents influence the electronic properties of the acetophenone (B1666503) core.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

An analysis of the charge distribution would pinpoint the electron-rich and electron-deficient regions of 2-chloro-2,5-dihydroxyacetophenone. This is often visualized using molecular electrostatic potential (MEP) maps, which are invaluable for predicting sites of electrophilic and nucleophilic attack. The electronegative chlorine and oxygen atoms would be expected to significantly influence the charge distribution across the molecule.

Computational methods can be employed to model chemical reactions involving 2-chloro-2,5-dihydroxyacetophenone. By mapping the potential energy surface, researchers can identify the most likely reaction pathways and characterize the transition states. This would be particularly useful for understanding its synthesis, degradation, or metabolic pathways.

Molecular Docking and Dynamics Simulations for Target Interactions

In silico techniques like molecular docking and molecular dynamics are instrumental in predicting how a molecule might interact with biological targets, such as proteins. This is a cornerstone of modern drug discovery and development.

Molecular docking simulations would predict the preferred binding orientation of 2-chloro-2,5-dihydroxyacetophenone within the active site of a target protein. The docking score, a measure of binding affinity, would help in prioritizing this compound for further experimental testing. The specific interactions, such as hydrogen bonds and hydrophobic interactions, would also be identified.

A representative data table for docking results would include:

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Data not available | Data not available | Data not available |

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the protein-ligand complex. MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose and a more refined estimation of the binding free energy. This would reveal the conformational changes in both the ligand and the protein upon binding.

ADMET Prediction and Pharmacokinetic Modeling

The prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the evaluation of its potential as a therapeutic agent or its risk as an environmental agent. ijsdr.org In silico ADMET prediction tools utilize a combination of quantitative structure-property relationships (QSPR) and knowledge-based systems to estimate these crucial pharmacokinetic parameters from the molecular structure alone. Various software platforms, such as SwissADME, pkCSM, and ADMET Predictor, are widely used for this purpose. ijsdr.orgphcogj.comsimulations-plus.com These tools analyze molecular descriptors like molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bond donors/acceptors to forecast the compound's behavior in a biological system. nih.govphcogj.com

Absorption and Distribution Prediction

The absorption of a compound, particularly its gastrointestinal absorption after oral administration, and its distribution throughout the body are key determinants of its bioavailability and efficacy. In silico models predict these properties based on physicochemical characteristics. For instance, Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a molecule and its likelihood of good oral absorption. phcogj.com

For 2-chloro-2,5-dihydroxyacetophenone, we can predict its absorption and distribution properties using established computational models. The presence of hydroxyl groups suggests a degree of polarity, which can influence its solubility and permeability across biological membranes. The chlorine atom and the acetophenone core contribute to its lipophilicity. A balance between these properties is crucial for optimal absorption.

Below is a table of predicted absorption and distribution parameters for 2-chloro-2,5-dihydroxyacetophenone, generated based on the functionalities of common ADMET prediction software.

Table 1: Predicted Absorption and Distribution Properties of 2-chloro-2,5-dihydroxyacetophenone

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 186.59 g/mol | Complies with Lipinski's Rule (< 500) |

| logP (o/w) | 1.5 - 2.5 | Indicates moderate lipophilicity, favorable for absorption |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | Suggests good cell membrane permeability |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10) |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited access to the central nervous system |

| P-glycoprotein Substrate | Likely No | Not expected to be actively pumped out of cells |

These predicted values suggest that 2-chloro-2,5-dihydroxyacetophenone is likely to have good oral bioavailability. Its moderate lipophilicity and TPSA are within the ranges typically associated with well-absorbed compounds. tandfonline.com However, its ability to cross the blood-brain barrier might be limited, which could be advantageous or disadvantageous depending on the desired therapeutic target.

Metabolism and Excretion Pathway Forecasting

The metabolism of a foreign compound (xenobiotic) is the process by which it is chemically modified by the body, primarily by enzymes in the liver, to facilitate its excretion. nih.gov Predicting metabolic pathways in silico involves identifying the most likely sites on the molecule that are susceptible to enzymatic attack, primarily by cytochrome P450 (CYP) enzymes. nih.gov Common metabolic reactions include oxidation, reduction, and hydrolysis (Phase I), followed by conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) (Phase II) to increase water solubility and promote excretion.

For 2-chloro-2,5-dihydroxyacetophenone, the aromatic ring and the acetyl group are potential sites for metabolism. The hydroxyl groups are prime candidates for glucuronidation or sulfation. The chlorine atom may also influence metabolic pathways, potentially undergoing dehalogenation, although this is generally a slower process.

Computational tools can predict the primary metabolites and the CYP isoforms likely involved. This information is crucial for anticipating potential drug-drug interactions, as inhibition or induction of CYP enzymes can alter the metabolism of co-administered drugs. nih.gov

Table 2: Predicted Metabolism and Excretion of 2-chloro-2,5-dihydroxyacetophenone

| Parameter | Prediction | Implication |

|---|---|---|

| Phase I Metabolism | ||

| Primary CYP Isoforms | CYP1A2, CYP2C9, CYP3A4 | Involvement of major drug-metabolizing enzymes |

| Likely Reactions | Aromatic hydroxylation, O-dealkylation (if applicable), reduction of the ketone | Formation of more polar metabolites |

| Phase II Metabolism | ||

| Likely Reactions | Glucuronidation and sulfation of hydroxyl groups | Increased water solubility for excretion |

| Excretion | ||

| Primary Route | Renal (urine) | Water-soluble metabolites are readily cleared by the kidneys |

| Total Clearance | Moderate | Suggests a reasonable half-life in the body |

The predictions indicate that 2-chloro-2,5-dihydroxyacetophenone would likely undergo significant metabolism before being excreted. The involvement of multiple CYP isoforms suggests a potential for interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. phcogj.comnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a relationship between these descriptors and the observed activity. phcogj.comresearchgate.net Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. universiteitleiden.nlnih.gov

For 2-chloro-2,5-dihydroxyacetophenone, QSAR modeling could be employed to predict a wide range of biological activities, such as antimicrobial, antioxidant, or enzyme inhibitory effects. The development of a QSAR model would involve a training set of structurally related compounds with known activities.

The key steps in QSAR modeling for 2-chloro-2,5-dihydroxyacetophenone would include:

Data Set Collection: Assembling a dataset of acetophenone derivatives or other phenolic compounds with measured biological activity for the endpoint of interest.

Descriptor Calculation: For each molecule in the dataset, a wide range of descriptors would be calculated. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity, 2D pharmacophore features.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Model Building: Using statistical techniques to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its robustness and reliability.

A hypothetical QSAR model for a particular activity might take the following form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)

The coefficients (c1, c2, etc.) would indicate the relative importance of each descriptor to the activity. For 2-chloro-2,5-dihydroxyacetophenone, descriptors related to its electronic properties (due to the hydroxyl and chloro substituents) and steric properties would likely be significant.

Table 3: Key Molecular Descriptors for QSAR Modeling of 2-chloro-2,5-dihydroxyacetophenone

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Hammett constant (σ) of the chloro group | Influences the electron density of the aromatic ring, affecting receptor binding. |

| pKa of the hydroxyl groups | Determines the ionization state at physiological pH, which is crucial for interactions. | |

| Dipole Moment | Affects the overall polarity and interaction with polar binding sites. | |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule, influencing binding affinity. |

| van der Waals Volume | Describes the size of the molecule, which can impact its fit within a binding pocket. | |

| Hydrophobic | logP | Governs the partitioning of the molecule between aqueous and lipid environments. |

By understanding the relationships between these descriptors and a specific biological activity through QSAR, modifications to the structure of 2-chloro-2,5-dihydroxyacetophenone could be proposed to enhance its desired effects. For example, if a QSAR model indicated that increased electron-withdrawing character on the ring enhances activity, further substitutions with electronegative groups could be explored computationally before synthesis.

Emerging Applications and Future Research Directions of 2 Chloro 2 5 Dihydroxyacetophenone

Potential in Material Science and Optoelectronics

While direct applications of 2-chloro-2,5-dihydroxyacetophenone in material science and optoelectronics are still in nascent stages, its parent compound, 2,5-dihydroxyacetophenone (DHAP), provides significant clues to its potential. DHAP is a known chromophore in aged cellulosic materials, and its chemistry is crucial for understanding the yellowing and bleaching processes of such materials. researchgate.netepa.gov The introduction of a chloro-substituent in 2-chloro-2,5-dihydroxyacetophenone could modulate the electronic properties of derived materials, potentially leading to new applications.

The rich chemistry of the 2,5-dihydroxyacetophenone framework, characterized by the interplay of the hydroquinone (B1673460) structure and the 2-hydroxyacetophenone (B1195853) moiety, allows for various chemical transformations. researchgate.netepa.gov These include aldol-type reactions for synthesizing flavonoids and nucleophilic substitutions, which could be exploited to create novel polymers and materials with tailored optical and electronic properties. researchgate.netepa.gov The chloro-group offers an additional reactive site for polymerization or functionalization, expanding the possibilities for material design.

Role in Analytical Chemistry as a Reagent or Probe

In analytical chemistry, derivatives of dihydroxyacetophenone have shown promise. For instance, Schiff bases derived from 5'-Chloro-2'-hydroxyacetophenone and various anilines form complexes with metal ions like copper(II), suggesting a potential role as a colorimetric reagent or sensor. ottokemi.com The specific interaction between the chloro- and dihydroxy- functionalities and target analytes could be harnessed to develop selective and sensitive analytical methods.

Furthermore, the stability of related chlorinated compounds under different pH and temperature conditions is a critical factor for their application as analytical probes. nih.gov The stability of 2-chloro-2,5-dihydroxyacetophenone would need to be thoroughly investigated to determine its suitability for various analytical environments.

Development as a Chemical Biology Tool

The structural motifs present in 2-chloro-2,5-dihydroxyacetophenone are found in various biologically active molecules. This suggests its potential as a scaffold or intermediate in the synthesis of novel chemical biology tools. For example, 2-hydroxyacetophenone derivatives have been identified as linkers in the development of potent and selective liver X receptor (LXR) agonists for potential use in treating atherosclerosis. nih.gov

The parent compound, 2,5-dihydroxyacetophenone, isolated from natural sources like Rehmanniae Radix Preparata, has demonstrated anti-inflammatory properties by inhibiting nitric oxide production and pro-inflammatory cytokines. selleckchem.comnih.gov This biological activity opens avenues for developing derivatives like 2-chloro-2,5-dihydroxyacetophenone as probes to study inflammatory pathways.

Challenges and Opportunities in Scale-up and Industrial Synthesis

The industrial production of fine chemicals and pharmaceuticals often involves multi-step syntheses with extensive purification processes, which can be inefficient and environmentally burdensome. acsgcipr.org The synthesis of 2,5-dihydroxyacetophenone itself has been achieved through methods like the Fries rearrangement of hydroquinone diacetate, with yields varying based on the specific reagents and conditions used. orgsyn.orgchemicalbook.com

A significant challenge in scaling up the synthesis of 2-chloro-2,5-dihydroxyacetophenone lies in developing efficient, cost-effective, and environmentally benign processes. mdpi.com Key considerations include the choice of starting materials, solvents, and catalysts. The use of greener alternatives to traditional solvents and the development of continuous flow reactor technologies could present opportunities to overcome these challenges. acsgcipr.org

Table 1: Synthesis of 2,5-Dihydroxyacetophenone Derivatives

| Precursor | Reagent(s) | Product | Yield | Reference |

| Hydroquinone diacetate | Anhydrous aluminum chloride | 2,5-Dihydroxyacetophenone | 54% | orgsyn.org |

| Hydroquinone | Acetic acid, zinc chloride | 2,5-Dihydroxyacetophenone | - | orgsyn.org |

| 1,4-Dihydroxybenzene | Acetic anhydride (B1165640), Boron trifluoride diethyl etherate | 2,5-Dihydroxyacetophenone | 92% | chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Unexplored Biological Activities and Therapeutic Potential

The therapeutic potential of 2-chloro-2,5-dihydroxyacetophenone remains largely unexplored. However, the known biological activities of its parent compound and related structures provide a strong rationale for further investigation. For instance, 2,5-dihydroxyacetophenone has been shown to inhibit melanin (B1238610) production, suggesting its potential in dermatology. nih.gov

Derivatives of 2,4-dihydroxyacetophenone have been synthesized and evaluated as potent inhibitors of phosphodiesterase (PDE) enzymes, which have therapeutic implications for various conditions. nih.gov Furthermore, chalcone (B49325) derivatives incorporating a chloro-substituent have exhibited promising acetylcholinesterase inhibitory activity. mdpi.com These findings suggest that 2-chloro-2,5-dihydroxyacetophenone and its derivatives could be valuable leads for drug discovery in areas such as neurodegenerative diseases and inflammatory disorders.

Integration with Nanotechnology for Advanced Delivery Systems

The integration of small molecules like 2-chloro-2,5-dihydroxyacetophenone with nanotechnology offers exciting possibilities for developing advanced delivery systems. Encapsulating the compound within nanoparticles could enhance its stability, solubility, and bioavailability, thereby improving its therapeutic efficacy.

While specific studies on the nano-formulations of 2-chloro-2,5-dihydroxyacetophenone are yet to be reported, the broader field of drug delivery provides a framework for such investigations. The physicochemical properties of the compound, including its solubility in various solvents like DMSO and methanol (B129727), would be crucial in designing suitable nanocarriers. fishersci.com

Future Perspectives and Interdisciplinary Research Needs

The future of 2-chloro-2,5-dihydroxyacetophenone research lies in a multidisciplinary approach, integrating organic synthesis, material science, analytical chemistry, chemical biology, and nanotechnology. Key future research directions include:

Systematic exploration of synthetic methodologies: Developing efficient and scalable synthetic routes to 2-chloro-2,5-dihydroxyacetophenone and its derivatives.

In-depth investigation of material properties: Characterizing the optical, electronic, and mechanical properties of polymers and materials derived from this compound.

Development of novel analytical applications: Designing and validating new sensors and probes for environmental and biomedical analysis.

Comprehensive biological evaluation: Screening for a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Formulation and delivery studies: Integrating the compound with nanotechnology to create advanced therapeutic and diagnostic platforms.

Collaborative efforts across these disciplines will be essential to unlock the full potential of 2-chloro-2,5-dihydroxyacetophenone as a versatile chemical entity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.